vitamin H - 57378-70-8

vitamin H

Catalog Number: EVT-5118409
CAS Number: 57378-70-8
Molecular Formula: C10H16N2O3S
Molecular Weight: 244.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-Pentyl-tetrahydro-thieno(3,4-d)imidazol-2-one

  • Compound Description: This compound is described as having significant antibacterial bioactivity. It is synthesized from Biotin through a multi-step process involving esterification, reduction, protection, and a final reduction step [].
  • Relevance: 6-Pentyl-tetrahydro-thieno(3,4-d)imidazol-2-one is structurally related to Biotin as it shares the core tetrahydrothienoimidazolone ring system. The key difference lies in the absence of the valeric acid side chain in 6-Pentyl-tetrahydro-thieno(3,4-d)imidazol-2-one, which is replaced by a pentyl group directly attached to the tetrahydrothienoimidazolone ring [].

6-(5-Methyl-2-oxo-4-imidazolin-4-yl)-6-oxohexanoic acid ethyl ester

  • Compound Description: This compound serves as a key starting material in a novel synthesis of Biotin []. It undergoes regioselective chlorination to introduce a chlorine atom on the methyl group, which is a crucial step in the synthetic pathway towards Biotin [].
  • Relevance: This compound can be considered structurally related to Biotin as it contains the precursor structure for the formation of the tetrahydrothienoimidazolone ring system found in Biotin. Specifically, the imidazolinone ring, after several synthetic modifications including the introduction of a sulfur atom, will form the bicyclic core of the Biotin molecule [].
  • Compound Description: These esters are identified as key intermediates in the synthesis of Biotin [].
  • Relevance: Tetradehydrobiotin esters are structurally very similar to Biotin. They share the same core structure with the exception of the saturation state of the thiophene ring. In tetradehydrobiotin esters, the thiophene ring is fully unsaturated, while in Biotin, it exists as a tetrahydrothiophene ring [].

6-(2-oxo-5-chloromethyl-4-imidazolin-4-yl)-6-oxohexanoic acid ester

  • Compound Description: This compound serves as another crucial intermediate in the synthesis of tetradehydrobiotin esters, and consequently, Biotin [].
  • Relevance: This compound can be considered a structural relative of Biotin as it acts as a direct precursor to tetradehydrobiotin esters. The chloromethyl group in this compound is instrumental in forming the thiophene ring present in both tetradehydrobiotin esters and Biotin [].

2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-3-(5-[3-[5-(2-oxo-hexahydro-thieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]-1H-indol-3-yl)propionic acid (bio-RG108)

  • Compound Description: This compound is a biotinylated derivative of the DNA methyltransferase inhibitor RG108 []. This modification was designed to enable the study of RG108 interactions with DNA methyltransferases [].
  • Relevance: Bio-RG108 is structurally related to Biotin as it contains the Biotin molecule directly attached via its valeric acid side chain to the RG108 molecule through a linker. This biotinylation strategy is commonly employed to utilize the strong binding affinity of Biotin to avidin for various biochemical applications [].
  • Compound Description: This artificial Biotin analog was designed for use with a mutated form of streptavidin (V212) []. This system was developed to overcome the issue of endogenous Biotin binding to LISA-314, a mutant streptavidin with low immunogenicity, and ensure specific binding to the artificial Biotin analog for targeted drug delivery [].
  • Relevance: IMNtail shares a very similar structure to Biotin, with the key difference being the replacement of the carbonyl oxygen atom in the ureido ring of Biotin with an imine group. This modification alters the binding affinity of IMNtail, allowing for selective binding to the engineered streptavidin mutant V212 while minimizing interactions with wild-type streptavidin [].
  • Compound Description: These three novel organoarsenicals were synthesized as bifunctional reagents for studying spatially close thiols in systems like reduced antibodies and the agonist binding site of reduced Torpedo nicotinic receptors []. These compounds contain both Biotin and arsenic moieties connected by linkers of varying lengths [].
  • Relevance: These compounds incorporate the Biotin molecule as part of their structure. The Biotin moiety serves as a handle for detection via avidin binding, while the arsenical group targets thiol groups in close proximity []. This combination allows for the study of thiol interactions in biological systems using the Biotin-avidin system for detection and analysis [].

(2S,3S,4S)-5-(3,4-diamino-tetrahydro-thiophen-2-yl)-pentanoic acid, (3aS,4S,6aR)-hexahydro-1-thia-3,4a-diaza-cyclopentainden-4-one and (3aS,4S,6aR)-4-(5'-Oxo-hexyl)-tetrahydro-thieno-imidazol-2-one

  • Compound Description: These three compounds represent impurities identified during the synthesis of d-Biotin []. Their identification contributes to the quality control and assurance of d-Biotin production [].
  • Relevance: These three compounds are structurally related to Biotin as they are byproducts formed during its synthesis, suggesting similarities in their chemical structures and reactivity. They likely represent variations or incomplete cyclization products arising during the multi-step synthesis of d-Biotin [].

3-(2,4-dioxocyclohexyl)propyl-5-((3aR,6S,6aS)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-6-yl)pentanoate (DCP-Bio1)

  • Compound Description: DCP-Bio1 is a commercially available biotinylated probe used for the detection of cysteine sulfenic acids []. Its biotin tag enables convenient detection and analysis through its interaction with avidin [].
  • Relevance: DCP-Bio1 is structurally related to Biotin as it contains the Biotin molecule attached to the DCP moiety through its valeric acid side chain. This design exploits the strong Biotin-avidin interaction for the detection and study of cysteine sulfenic acids in biological samples [].
Classification

Biotin belongs to the vitamin B complex and is classified as a water-soluble vitamin. It is also categorized as a cofactor due to its role in enzymatic reactions.

Synthesis Analysis

Methods

Biotin can be synthesized through both natural and synthetic methods. The natural synthesis occurs primarily in microorganisms and plants through complex biochemical pathways. Synthetic methods include:

  • Chemoenzymatic Synthesis: This method employs enzymes to catalyze specific reactions, allowing for the formation of biotin intermediates under mild conditions. For example, a method involves transesterification using lipases at controlled temperatures to produce biotin intermediates, followed by further chemical transformations to yield biotin .
  • Chemical Synthesis: Various chemical reactions can be employed to create biotin from simpler organic compounds, although these methods may involve harsher conditions and lower yields compared to enzymatic processes.

Technical Details

The chemoenzymatic synthesis typically involves:

  1. Transesterification: Using lipases to catalyze the reaction between biotin precursors and acyl donors.
  2. Purification: Employing techniques like high-performance liquid chromatography (HPLC) to isolate and purify the desired biotin product from reaction mixtures .
Molecular Structure Analysis

Structure

Biotin has a complex structure characterized by a bicyclic ring system that includes a ureido group and a tetrahydrothiophene ring. The molecular formula of biotin is C₁₃H₁₈N₂O₃S.

Data

Key structural data includes:

  • Molecular Weight: Approximately 244.31 g/mol
  • Melting Point: Biotin decomposes before melting at around 232 °C.
  • Solubility: It is soluble in water and alcohol but insoluble in non-polar solvents.
Chemical Reactions Analysis

Reactions

Biotin participates in several key biochemical reactions:

  • Carboxylation Reactions: As a coenzyme for carboxylases, biotin facilitates the transfer of carbon dioxide in metabolic pathways.
  • Decarboxylation: Biotin plays a role in some decarboxylation reactions, aiding in energy production.

Technical Details

The enzymatic reactions involving biotin typically require ATP and involve the conversion of substrates into carboxylic acids or other derivatives through carboxylation mechanisms . For instance, the conversion of pyruvate to oxaloacetate via pyruvate carboxylase is a critical step in gluconeogenesis.

Mechanism of Action

Process

Biotin functions primarily as a cofactor for four key carboxylase enzymes:

  1. Acetyl-CoA Carboxylase: Converts acetyl-CoA into malonyl-CoA.
  2. Pyruvate Carboxylase: Converts pyruvate into oxaloacetate.
  3. Propionyl-CoA Carboxylase: Involved in the metabolism of odd-chain fatty acids.
  4. Beta-Methylcrotonyl-CoA Carboxylase: Participates in leucine catabolism.

These enzymes catalyze critical steps in metabolic pathways that are essential for energy production and biosynthesis .

Data

The binding of biotin to its target enzymes is facilitated by its unique structure, allowing it to form stable complexes that enhance enzyme activity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Odor: Odorless
  • Taste: Slightly bitter

Chemical Properties

  • Stability: Biotin is stable under normal conditions but can degrade under extreme heat or acidic conditions.
  • Reactivity: It can participate in nucleophilic substitutions due to its ureido group.

Relevant analyses indicate that biotin retains its activity across a range of pH levels but may lose efficacy when exposed to high temperatures or prolonged storage conditions .

Applications

Scientific Uses

Biotin has numerous applications across various fields:

  • Nutrition: As an essential dietary supplement for preventing deficiency-related disorders.
  • Clinical Diagnostics: Used in assays for measuring vitamin levels in biological samples through methods such as HPLC and microbiological assays .
  • Molecular Biology: Utilized in techniques like avidin-biotin binding systems for labeling and detecting biomolecules.
  • Pharmaceuticals: Incorporated into multivitamin formulations and health supplements due to its vital role in metabolic processes .
Biosynthesis and Microbial Production Pathways

Enzymatic Synthesis in Prokaryotic Systems

Biotin (vitamin H) biosynthesis in prokaryotes occurs via a highly conserved two-stage pathway. The first stage generates the pimelate moiety, a 7-carbon dicarboxylic acid precursor. Three distinct pimelate synthesis pathways exist:

  • BioC-BioH Pathway: Utilized by Escherichia coli and other Proteobacteria. BioC methylates malonyl-ACP to form malonyl-ACP methyl ester, which undergoes two rounds of fatty acid synthase (FAS)-dependent elongation to yield pimeloyl-ACP methyl ester. BioH hydrolyzes the methyl ester to release pimeloyl-ACP [1] [8].
  • BioW-BioI Pathway: Found in Bacillus subtilis. BioI (a cytochrome P450 enzyme) cleaves long-chain fatty acids oxidatively to produce pimeloyl-ACP. BioW activates free pimelic acid to pimeloyl-CoA via CoA ligation [1] [7].
  • BioZ-CaiB Pathway: Employed by α-proteobacteria. BioZ catalyzes a β-ketoacyl-ACP synthase-like condensation, while CaiB (a CoA transferase) converts pimelate to pimeloyl-CoA [8].

The second stage assembles the heterobicyclic ring via four conserved enzymatic steps:

  • BioF: 7-Keto-8-aminopelargonic acid (KAPA) synthase condenses pimeloyl-ACP with L-alanine.
  • BioA: Dethiobiotin synthetase reduces KAPA to 7,8-diaminopelargonic acid (DAPA) using SAM as an amino donor.
  • BioD: Dethiobiotin synthetase closes the ureido ring, forming dethiobiotin.
  • BioB: Biotin synthase, a radical SAM enzyme, inserts sulfur from a [2Fe-2S] cluster to generate biotin. This step consumes 19 ATP equivalents per biotin molecule [1] [5] [8].

Table 1: Key Enzymes in Prokaryotic Biotin Biosynthesis

EnzymeFunctionCofactors/SubstratesPathway Variant
BioCMalonyl-ACP methyltransferaseSAM, malonyl-ACPBioC-BioH
BioHPimeloyl-ACP methyl ester hydrolaseSer-His-Asp catalytic triadBioC-BioH
BioIFatty acid β-cleavage cytochrome P450NADPH, O₂, long-chain fatty acidsBioW-BioI
BioFKAPA synthasePLP, L-alanine, pimeloyl-ACPUniversal
BioBBiotin synthaseSAM, [2Fe-2S] clusterUniversal

Biotin Operon Regulation in Escherichia coli

Transcription of the bio operon in E. coli is governed by BirA, a bifunctional repressor-biotin protein ligase. BirA catalyzes biotin activation to biotinyl-5ʹ-AMP (bio-AMP), the intermediate for biotinylation of acceptor proteins (e.g., AccB). When bio-AMP accumulates, BirA dimerizes and binds the bio operator (a 40-bp palindromic sequence), repressing transcription [2] [10].

Derepression occurs under biotin limitation:

  • Unliganded BirA monomers cannot dimerize or bind DNA.
  • Accumulation of apo-biotin carboxyl carrier protein (AccB) sequesters monomeric BirA:bio-AMP complexes, preventing repressor dimerization [6].
  • The bio operon features divergent promoters (PLEFT for bioA, PRIGHT for bioBFCD) overlapping with the operator. Mutations in the palindromic sequence (e.g., bioOc) disrupt BirA binding, leading to constitutive expression [10].

Notably, synthetic peptide sequences mimicking AccB's biotin-accepting domain can derepress the operon, indicating that extensive protein-protein interactions are unnecessary for regulation [2].

Metabolic Engineering for Enhanced Microbial Biotin Yield

Microbial overproduction of biotin requires overcoming tight regulatory control, precursor limitations, and cofactor demands:

Genetic Deregulation

  • Pseudomonas mutabilis: Deletion of the repressor gene birA and antisense RNA regulator yigM increased biotin titer 8.2-fold [3].
  • E. coli: Expression of apo-AccB protein derepressed the bio operon by 8–10-fold across biotin concentrations [6].

Precursor and Cofactor Optimization

  • Pimelate Supply: Co-expression of B. subtilis BioW (pimelate-CoA ligase) and BioI (fatty acid cleavage) in P. mutabilis enhanced flux to pimeloyl-CoA, boosting biotin yield 3.7-fold [3].
  • SAM Recycling: Expression of a feedback-resistant metK mutant (SAM synthetase) increased SAM availability for BioB and BioC reactions [3].
  • [Fe-S] Cluster Enhancement: Overexpression of the iscSUA-hscBA-fdx operon in P. mutabilis improved [Fe-S] cluster biogenesis for BioB activity, increasing titer by 58% [3].

Promoter and Pathway Engineering

  • Hybrid promoters (e.g., Pir-tac8 in P. mutabilis) increased expression of bio genes 12.5-fold versus native promoters [3].
  • Serratia marcescens: Plasmid-based expression of the entire bio operon achieved titers of 150 mg/L, though instability required antibiotic selection [5].

Table 2: Metabolic Engineering Strategies in Biotin Production

Host StrainEngineering StrategyBiotin TiterFold Increase
P. mutabilisbirA/yigM deletion + BioW/BioI expression87.17 mg/L (flask)460× vs. wild-type
P. mutabilisFed-batch + SAM/[Fe-S] optimization271.88 mg/L (fermenter)-
S. marcescensPlasmid-borne bio operon expression150 mg/L300× vs. wild-type
E. coliapo-AccB expression + bioOc mutation25 mg/L10× vs. control

Evolutionary Conservation of Biotin Synthesis Genes

Biotin synthesis genes exhibit deep evolutionary conservation across bacteria, archaea, and plants, though pathway variants reflect niche adaptation:

Gene Cluster Organization

  • Proteobacteria (e.g., E. coli): Split operon with bioBFCD (rightward) and bioA (leftward); bioH is genomically unlinked [1] [7].
  • Firmicutes (e.g., B. subtilis): Single bioWAFDBI operon with BioI supplying pimelate [1] [8].
  • Actinobacteria (e.g., Corynebacterium glutamicum): Auxotrophy due to absence of bioF, bioW, or bioCH [7].

Enzyme Orthology

  • BioA (DAPA aminotransferase) and BioD (dethiobiotin synthetase) share >70% sequence identity across domains, indicating vertical descent [5] [8].
  • BioB (biotin synthase) belongs to the radical SAM superfamily, with conserved Cys motifs for [Fe-S] cluster binding in bacteria and plants [8].

Pimelate Pathway Diversity

  • Seven distinct pimeloyl-ACP methyl esterases (BioH, BioG, BioJ, BioK, BioV, BtsA, BioUh) have evolved in specific taxa. BioH and BioG are widespread, while others are lineage-specific (e.g., BioV in Lactobacillus) [8].
  • Archaea utilize a Ser-His-Asp triad hydrolase functionally analogous to BioH, demonstrating convergent evolution [1].

These conserved elements enable biotechnological exploitation, such as expressing archaeal hydrolases in bacterial hosts to optimize pimelate synthesis [1] [8].

Properties

CAS Number

57378-70-8

Product Name

vitamin H

IUPAC Name

5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoic acid

Molecular Formula

C10H16N2O3S

Molecular Weight

244.31 g/mol

InChI

InChI=1S/C10H16N2O3S/c13-8(14)4-2-1-3-7-9-6(5-16-7)11-10(15)12-9/h6-7,9H,1-5H2,(H,13,14)(H2,11,12,15)

InChI Key

YBJHBAHKTGYVGT-UHFFFAOYSA-N

SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)O)NC(=O)N2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.